4-(Piperazin-1-ylmethyl)benzoic acid
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Overview
Description
4-(Piperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . This compound features a benzoic acid moiety linked to a piperazine ring via a methylene bridge. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-(Chloromethyl)benzoic acid with piperazine in the presence of an acid-binding agent . The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure optimal yield. The process can be summarized as follows:
Reactants: 4-(Chloromethyl)benzoic acid and piperazine.
Solvent: A suitable organic solvent such as dichloromethane.
Acid-binding agent: Triethylamine or similar.
Reaction conditions: Stirring at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of nanofiltration membranes to remove by-products and purify the final product is also common .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substitution reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(Piperazin-1-ylmethyl)benzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors or enzymes, modulating their activity. This interaction can affect biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylpiperazin-1-yl)methylbenzoic acid
- 4-(Piperazin-1-ylmethyl)benzaldehyde
Uniqueness
4-(Piperazin-1-ylmethyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications .
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRGRAZXFRLSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944626 |
Source
|
Record name | 4-[(Piperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220213-15-0 |
Source
|
Record name | 4-[(Piperazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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